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ERBB2IP protein (1003-1018) -

ERBB2IP protein (1003-1018)

Catalog Number: EVT-243951
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Protein LAP2
Overview

The Erbb2 interacting protein, also known as Erbin, is a significant protein encoded by the ERBB2IP gene in humans. Discovered in 1997, Erbin is a large protein with a molecular weight of approximately 200 kDa. It features a PDZ domain and is classified within the leucine-rich repeat and PDZ domain family. The primary function of Erbin is to interact with the unphosphorylated form of the Erbb2 protein, which plays a crucial role in regulating its localization and function. Additionally, Erbin has been implicated in modulating the Ras signaling pathway, particularly by disrupting the interaction between Ras and Raf, suggesting its potential role as a tumor suppressor in various cancers .

Source and Classification

Erbin is encoded by the ERBB2IP gene located on chromosome 5. This gene is part of a broader family of proteins that includes leucine-rich repeats and PDZ domains, which are known for their roles in protein-protein interactions. The classification of Erbin as a member of this family highlights its importance in cellular signaling pathways and interactions with other proteins, particularly those involved in oncogenesis .

Synthesis Analysis

Methods

The synthesis of Erbin can be achieved through various methods, including cell-free protein synthesis (CFPS) systems. One notable approach involves using the PURE (Protein synthesis Using Recombinant Elements) system, which allows for high-purity protein production without the complications associated with cell extracts. This system utilizes purified components such as ribosomes and translation factors to facilitate the synthesis process .

Technical Details

In CFPS, components are individually purified to create a defined environment that minimizes proteolytic degradation. This method can produce properly folded proteins and allows for easier manipulation of reaction conditions. Although more time-consuming and costly than traditional methods, CFPS provides advantages in terms of purity and control over synthesis conditions .

Molecular Structure Analysis

Structure

Erbin's structure comprises 17 leucine-rich repeats and one PDZ domain, which are critical for its interaction with other proteins. The PDZ domain specifically binds to the C-terminal region of the Erbb2 protein, facilitating their interaction and subsequent signaling processes .

Data

Structural studies have revealed that the PDZ domain's binding affinity for Erbb2 is essential for regulating its localization within the cell. The presence of leucine-rich repeats contributes to the structural stability and functional versatility of Erbin, allowing it to engage with multiple signaling pathways .

Chemical Reactions Analysis

Reactions

Erbin participates in several biochemical reactions primarily related to its role in signaling pathways. One significant reaction involves its interaction with Erbb2, where it stabilizes the receptor's conformation and prevents aberrant signaling that could lead to oncogenesis.

Technical Details

The binding mechanism between Erbin and Erbb2 involves non-covalent interactions facilitated by the PDZ domain. This interaction is critical for maintaining proper signal transduction through growth factor receptors, influencing downstream effects such as cell proliferation and differentiation .

Mechanism of Action

Process

Erbin functions primarily by modulating the activity of Erbb2 through direct binding. By stabilizing Erbb2 in its unphosphorylated state, Erbin prevents excessive activation of downstream signaling pathways that could lead to uncontrolled cell growth.

Data

Research indicates that when Erbin levels are altered, there can be significant changes in Ras-Raf interactions, further implicating Erbin as a potential tumor suppressor. This regulatory mechanism highlights its importance in maintaining cellular homeostasis and preventing tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

Erbin is a soluble protein under physiological conditions, with a high molecular weight contributing to its structural complexity. Its solubility allows it to interact freely within the cytoplasm and membrane compartments.

Chemical Properties

The chemical properties of Erbin include its ability to form stable complexes with other proteins through hydrophobic interactions and hydrogen bonding facilitated by its structural motifs. These properties are crucial for its function in cellular signaling pathways .

Applications

Scientific Uses

Erbin has several applications in scientific research, particularly in cancer biology due to its role as a regulator of growth factor signaling pathways. Understanding its interactions can provide insights into therapeutic strategies targeting cancers associated with aberrant Erbb2 signaling. Additionally, due to its involvement in Ras signaling modulation, it may serve as a target for drug development aimed at inhibiting tumor growth .

Structural and Functional Characterization of ERBB2IP Domains

Leucine-Rich Repeat (LRR) Architecture in ERBB2IP

ERBB2IP belongs to the LAP (LRR and PDZ) family, characterized by N-terminal LRRs and a C-terminal PDZ domain. The LRR region comprises 17 canonical leucine-rich repeats organized in a solenoid-like curved structure. This creates two functional surfaces:

  • Convex Surface: Formed by α-helices and loops, primarily structural.
  • Concave Surface: Composed of parallel β-sheets, facilitating protein-protein interactions [1] [6] [9].

Structural Features of ERBB2IP LRRs:

FeatureDescriptionFunctional Implication
Repeat Count17 tandem LRR motifsScaffold elongation and binding versatility
Consensus SequenceLxxLxLxxNxL (11-residue motif)Hydrophobic core stability
Structural MotifSolenoid curvature with β-sheet concave faceLigand-binding interface
Flanking CapsLRRNT (N-cap) and LRRCT (C-cap) domainsProtects hydrophobic core of terminal repeats

This LRR architecture serves as a docking platform for intracellular signaling components. For example, it directly binds unphosphorylated ERBB2/HER2 and disrupts Ras-Raf interaction by sterically hindering Ras effector binding, thereby inhibiting MAPK pathway activation [1] [2] [6]. Mutational studies confirm that LRR integrity is essential for ERBB2IP’s tumor-suppressive function, as truncations impair Ras pathway regulation [1] [3].

PDZ Domain Dynamics: Role of Residues 1003–1018 in Ligand Specificity

The PDZ domain (residues 1240–1412 in full-length ERBB2IP) adopts a classic β-sandwich fold (β1-β2-α1-β3-β4-β5-β6). Residues 1003–1018 map to the β2 strand and β2-β3 loop of this domain, a region critical for peptide ligand recognition. Key structural features include:

  • Ligand-Binding Groove: Formed by β2 strand and α1 helix, binding C-terminal peptides (e.g., ERBB2’s -EYLGLDVPV motif).
  • Specificity Pocket: Val¹⁰¹⁵ (Val1351 in full numbering) anchors the peptide’s penultimate valine via hydrophobic packing [8] [10].

Thermodynamic and Structural Basis of Ligand Recognition:

Ligand SequenceBinding Affinity (Kd)Structural Determinants
ERBB2: -DVPV0.8 µMVal¹⁰¹⁵ anchors V(-2); Tyr(-7) inserts into β2-β3 loop pocket
Phospho-ERBB2: -DpYVPV>100 µMPhosphotyrosine sterically clashes with β2-β3 loop; disrupts Tyr(-7) binding
δ-Catenin: -DQTRL2.1 µMAccommodates bulky C-termini via flexible β2-β3 loop

The β2-β3 loop (residues 1008–1012) is a structural rheostat that modulates ligand specificity. Its flexibility allows ERBB2IP to bind diverse C-termini (e.g., ERBB2, δ-catenin, ARVCF). Crucially, Tyr(-7) of ERBB2 inserts into a hydrophobic pocket formed by the β2-β3 loop. Phosphorylation at Tyr(-7) abolishes binding by introducing steric/electrostatic repulsion, making this interaction a phosphorylation-sensitive switch [8] [10] [5].

Allosteric Modulation of the PDZ Domain by Proximal Residues

Residues 1003–1018 participate in an allosteric network linking the LRR and PDZ domains. This crosstalk fine-tunes ligand affinity via two mechanisms:

LRR-Mediated Allostery

The LRR domain suppresses baseline PDZ activity. Deletion studies show isolated PDZ domains exhibit 3–5-fold higher affinity for ERBB2 than the full-length protein. This suggests the LRR autoinhibits PDZ ligand binding, possibly by occluding the peptide groove or restricting loop dynamics [6] [9].

β2-β3 Loop as an Allosteric Hotspot

Mutations in residues 1003–1018 perturb PDZ function via long-range effects:

  • V1015A Mutation: Disrupts hydrophobic core of the specificity pocket, reducing ERBB2 affinity by >10-fold [3].
  • R1009E Mutation (β2-β3 loop): Alters electrostatic potential, enhancing δ-catenin binding but weakening ERBB2 recognition. This confirms the loop’s role in discriminating ligand chemistry [3] [8].

Table: Allosteric Effects of PDZ Domain Mutations

MutationLocationEffect on ERBB2 BindingEffect on δ-Catenin BindingAllosteric Mechanism
V1015Aβ2 strand↓↓↓ (Kd > 10 µM)Destabilizes Val(-2) anchor
R1009Eβ2-β3 loop↓ (Kd = 5.2 µM)↑ (Kd = 1.3 µM)Alters loop charge; favors acidic ligands
T1012Pβ2-β3 loop↓↓ (Kd = 3.8 µM)Restricts loop flexibility

Palmitoylation at Cys¹⁰⁰⁵ (within the 1003–1018 segment) further modulates allostery by anchoring the PDZ domain to the plasma membrane. This sequesters ERBB2IP away from cytosolic targets like RAS, spatially regulating its signaling output [1] [9].

Properties

Product Name

ERBB2IP protein (1003-1018)

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